Bis(2-chloroethyl)-D8 ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

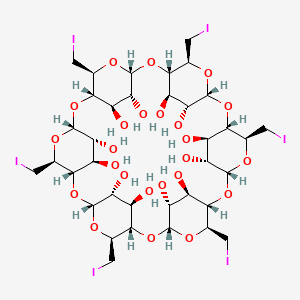

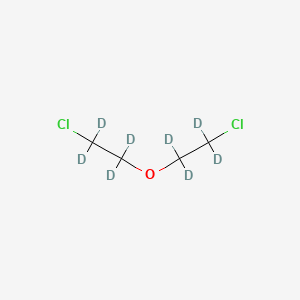

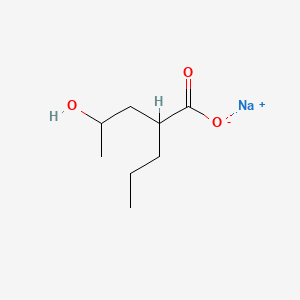

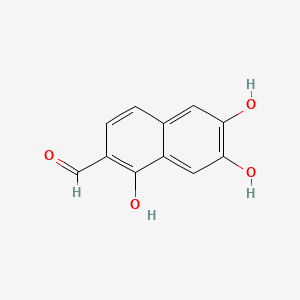

Bis(2-chloroethyl)-D8 ether is an organic compound with the formula O(CH₂CH₂Cl)₂. It is an ether with two 2-chloroethyl substituents. This compound is a colorless liquid with the odor of a chlorinated solvent . It is primarily used as a chemical intermediate in the production of various industrial chemicals and pesticides .

Mechanism of Action

Target of Action

It is primarily used in the production of pesticides and other chemicals

Mode of Action

For instance, it has been suggested that the compound may have neurotoxic effects .

Biochemical Pathways

It is known that the compound can be broken down by bacteria in soil and water and by chemical reactions in the air .

Pharmacokinetics

Bis(2-chloroethyl) ether is highly soluble in water . It slowly evaporates into the air and can be removed from the air by rain, creating a cycle between water, soil, and air .

Result of Action

It is known that the compound is highly toxic to mammals . It is also used as a solvent, cleaner, component of paint and varnish, rust inhibitor, or as a chemical intermediate to make other chemicals .

Action Environment

The action, efficacy, and stability of Bis(2-chloroethyl) ether can be influenced by various environmental factors. For instance, the compound will slowly evaporate from surface water and soil into the air . Its solubility in water allows it to be removed from the air by rain, creating a cycle between water, soil, and air . In the environment, Bis(2-chloroethyl) ether is broken down by bacteria in soil and water and by chemical reactions in the air .

Biochemical Analysis

Biochemical Properties

Bis(2-chloroethyl)-D8 Ether is less reactive than the corresponding sulfur mustard S(CH2CH2Cl)2 . In the presence of base, it reacts with catechol to form dibenzo-18-crown-6

Cellular Effects

This compound has been shown to cause extreme irritation of the respiratory tract and skin in humans . Animal studies have reported respiratory effects such as irritation of the nose and eyes; congestion, edema, and hemorrhage of the lung; congestion of the brain, liver, and kidneys; and central nervous system effects .

Molecular Mechanism

It is known that when treated with strong base, it gives divinyl ether, an anesthetic . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

This compound is known to slowly evaporate from surface water and soil into the air . It does not persist for long periods in the environment as it is broken down by bacteria in soil and water and by chemical reactions in the air .

Dosage Effects in Animal Models

Animal studies have shown that this compound has high acute toxicity from inhalation and oral exposure and extreme acute toxicity from dermal exposure

Metabolic Pathways

It is known that it can be used in the synthesis of the cough suppressant fedrilate .

Transport and Distribution

This compound does not stick strongly to the soil so some may move into the groundwater . It dissolves easily in water, and some of it will slowly evaporate to the air .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-chloroethyl)-D8 ether can be synthesized through the direct reaction of diethylene glycol with thionyl chloride. The reaction typically occurs at a temperature range of 90-130°C for 60-150 minutes while stirring. The reaction mixture is then subjected to vacuum distillation to collect the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)-D8 ether undergoes various chemical reactions, including:

Substitution Reactions: It reacts with bases to form divinyl ether, an anesthetic.

Ring-Forming Reactions: It can be combined with benzyl cyanide and sodamide to form macrocyclic polyethers.

Common Reagents and Conditions

Bases: Strong bases like potassium hydroxide are commonly used in substitution reactions.

Sodamide: Used in ring-forming reactions to synthesize macrocyclic polyethers.

Major Products

Divinyl Ether: Formed through substitution reactions with strong bases.

Macrocyclic Polyethers: Formed through ring-forming reactions with benzyl cyanide and sodamide.

Scientific Research Applications

Bis(2-chloroethyl)-D8 ether has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role as a neurotoxin.

Medicine: Investigated for its use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of pesticides, solvents, and rust inhibitors.

Comparison with Similar Compounds

Similar Compounds

Sulfur Mustard: Similar in structure but contains sulfur instead of oxygen.

Nitrogen Mustard: Contains nitrogen instead of oxygen and has similar chemical properties.

2-Bromoethyl Ether: Similar structure but contains bromine instead of chlorine.

Uniqueness

Bis(2-chloroethyl)-D8 ether is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and form unique products like divinyl ether and macrocyclic polyethers . Its applications in various fields, including chemistry, biology, and industry, further highlight its versatility and importance .

Properties

IUPAC Name |

1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSMNVMLTJELDZ-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-02-4 |

Source

|

| Record name | Ethane-1,1,2,2-d4, 1,1'-oxybis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecahydroxy-22-(2-hydroxy-2-iminoethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentaconta-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaen-36-yl]-hydroxymethylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B594853.png)

![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)

![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)